N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC11463113
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-cyclohexyl-N,6-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h6-7,10-13H,3-5,8-9H2,1-2H3 |
| Standard InChI Key | GKIKUMZOJQVNMW-UHFFFAOYSA-N |
| SMILES | CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4 |
| Canonical SMILES | CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Functional Groups
The compound belongs to the pyrido-pyrrolo-pyrimidine class, a subset of nitrogen-containing heterocycles known for their pharmacological relevance. Its IUPAC name—N-cyclohexyl-N,6-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide—reflects its intricate architecture. Key features include:
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A tricyclic core integrating pyridine, pyrrole, and pyrimidine rings.
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Substituents: N-cyclohexyl and N,1-dimethyl groups, along with a 4-oxo moiety.
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A carboxamide group at position 2, contributing to hydrogen-bonding potential.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| SMILES Notation | CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4 |
| Canonical SMILES | CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4 |
| InChI Key | GKIKUMZOJQVNMW-UHFFFAOYSA-N |
The three-dimensional arrangement, confirmed by X-ray crystallography in related analogs, suggests planar regions conducive to π-π stacking interactions with biological targets.
Synthesis and Chemical Properties
Synthetic Pathways
Synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrido-pyrrolo-pyrimidine core. A generalized approach includes:
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Formation of the Pyrrolo[2,3-d]pyrimidine Core: Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Introduction of the Carboxamide Group: Reaction with cyclohexylamine in the presence of coupling agents like EDCI/HOBt.
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N-Methylation: Treatment with methyl iodide or dimethyl sulfate under basic conditions.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (cat.), ethanol, reflux | 65–70 |
| 2 | EDCI, HOBt, DMF, rt | 80–85 |
| 3 | CH₃I, K₂CO₃, DMF, 50°C | 75–80 |
Reactivity and Stability
The compound exhibits moderate thermal stability, with decomposition observed above 250°C via thermogravimetric analysis (TGA). Its reactivity is influenced by:
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Electrophilic Aromatic Substitution: The electron-rich pyrrole ring undergoes halogenation at position 9.
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Nucleophilic Attack: The 4-oxo group participates in condensation reactions with hydrazines or hydroxylamines.
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Oxidation: The dihydropyridine moiety is susceptible to oxidation, forming aromatic pyridine derivatives.
Biological Activity and Mechanistic Insights
Target Engagement
While specific target identification remains ongoing, preliminary studies on structural analogs suggest interactions with:
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Protein Kinases: Inhibition of ATP-binding pockets due to planar heterocyclic systems.
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G-Protein-Coupled Receptors (GPCRs): Modulation of signaling pathways via the carboxamide group’s hydrogen-bonding capacity.
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DNA Topoisomerases: Intercalation into DNA strands, disrupting replication in cancer cells.
In Vitro Pharmacological Data
Early-stage assays reveal promising activity:
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Antiproliferative Effects: IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.
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Kinase Inhibition: 72% inhibition of EGFR kinase at 10 μM concentration.
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Anti-inflammatory Activity: 58% reduction in TNF-α production in LPS-stimulated macrophages.
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s kinase inhibitory activity positions it as a candidate for targeted cancer therapies. Structural optimization efforts focus on:
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Enhancing selectivity for mutant EGFR variants.
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Improving metabolic stability through fluorination of the cyclohexyl group.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Pyrido-Pyrrolo-Pyrimidines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| Target Compound | C₁₉H₂₂N₄O₂ | 338.4 | Kinase inhibition, anticancer |
| N-Diphenylmethyl Analog | C₂₅H₂₂N₄O₂ | 410.5 | Antiviral, protease inhibition |
| 1,9-Dimethyl Derivative | C₁₉H₂₂N₄O₂ | 338.4 | Anti-inflammatory, NMDA modulation |
The target compound’s balanced molecular weight and lipophilicity (clogP = 2.1) confer favorable pharmacokinetic properties compared to bulkier analogs.
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